Cholesteryl undecanoate
Overview
Description
Cholesteryl undecanoate is a cholesteryl ester, a type of lipid molecule that is formed when cholesterol is esterified with a fatty acid . It is a hydrophobic molecule that resides in the hydrophobic cores of circulating lipoproteins and intracellular lipid droplets .
Synthesis Analysis
This compound can be synthesized from cholesteryl chloroformate, a known liquid crystal material . The synthesis involves modification of cholesteryl chloroformate to give new molecules with long-lasting liquid crystal (LC) phases . Two new mesogens, cholesteryl 1H-imidazole-1-carboxylate (Cho-Imi) and Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (Cho-Diazo), were synthesized starting from Cholesteryl chloroformate .
Molecular Structure Analysis
This compound contains a total of 109 bonds, including 43 non-H bonds, 2 multiple bonds, 16 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings . The X-ray crystal structure analysis of a cholesteryl ester solid solution, cholesteryl decanoate/cholesteryl laurate, grown from a bulk concentration with molar ratio 0.56/0.43, has been described .
Scientific Research Applications
Molecular Structure and Crystallography
Cholesteryl undecanoate has been extensively studied for its molecular structure and crystallography. Its molecular packing in the crystal structure is isostructural with the cholesteryl n-alkanoate series C9C12, showing importance in understanding molecular associations in lipid systems. Its liquid-crystalline phases are monotropic, providing insights into the behavior of such compounds under different conditions (Sawzik & Craven, 1980).
Interactions in Binary Solids
Research has been conducted on the molecular interactions in binary solids of cholesteryl esters, like this compound/cholesteryl laurate. These studies focus on crystal structures, providing valuable data on the formation, properties, and behavior of these compounds in solid solutions (Dorset & Pangborn, 1992).
NMR Studies in Crystalline and Liquid Crystalline Phases
This compound has been examined using 13C and 1H magic angle spinning NMR study. This research is crucial in understanding the molecular organization and motions in both crystalline and liquid-crystalline phases, offering insights into their structural features and molecular dynamics (Guo & Hamilton, 1993).
Cosolubility and Fractionation in Binary Mixtures
The factors affecting solid-state miscibility of saturated chain cholesteryl esters, including this compound, have been explored. This research is significant for understanding the rules of solid solution formation in molecular crystals, which is relevant for materials science and engineering applications (Dorset, 1987).
Aggregation-Induced Emission and Organogel Formation
Studies on cholesterol-containing tetraphenylethenes have shown that compounds like this compound can form organogels with unique emission characteristics. This area of research is particularly important in the development of new materials with potential applications in sensors and optoelectronics (Liu et al., 2010).
Mechanism of Action
Target of Action
Cholesteryl undecanoate, like other cholesteryl esters, primarily targets Cholesteryl Ester Transfer Proteins (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) . This process is crucial in the regulation of plasma cholesterol levels .
Mode of Action
This compound interacts with CETP to mediate the transfer of cholesteryl esters among lipoproteins . This interaction plays a key role in reverse cholesterol transport (RCT), a process that involves the transfer of cholesterol from peripheral tissues back to the liver for excretion .
Biochemical Pathways
The action of this compound affects the cholesterol homeostasis pathway . Cholesterol is synthesized through the mevalonate pathway, a complex process involving the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), mevalonic acid (MVA), and squalene . This compound, as a cholesteryl ester, can interfere with the absorption of cholesterol, thus affecting this pathway .
Pharmacokinetics
The pharmacokinetics of this compound, particularly when used in long-acting formulations, is an area of active research . Studies have shown that formulations of testosterone undecanoate, a similar compound, can produce a sustained plasma concentration for up to 40 days when administered via subcutaneous injection .
Result of Action
The action of this compound results in the modulation of cholesterol levels within the body . By interfering with cholesterol absorption, it can potentially lower the levels of cholesterol in the liver and plasma . This can have various downstream effects, including potential impacts on atherosclerosis and other cholesterol-related conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formulation and particle size can affect its release and safety profile . Furthermore, the compound’s action may also be influenced by factors such as diet and the presence of other compounds . .
Future Directions
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h19,28-29,31-35H,7-18,20-27H2,1-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKYQVGVWVTATD-HMVYLTCSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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